molecular formula C26H36N2 B14225554 N-[2-(Octahydroquinolin-1(2H)-yl)ethyl]-3,3-diphenylpropan-1-amine CAS No. 627520-04-1

N-[2-(Octahydroquinolin-1(2H)-yl)ethyl]-3,3-diphenylpropan-1-amine

Cat. No.: B14225554
CAS No.: 627520-04-1
M. Wt: 376.6 g/mol
InChI Key: JNFPTRGBLPJLJX-UHFFFAOYSA-N
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Description

N-[2-(Octahydroquinolin-1(2H)-yl)ethyl]-3,3-diphenylpropan-1-amine is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Octahydroquinolin-1(2H)-yl)ethyl]-3,3-diphenylpropan-1-amine typically involves the reaction of octahydroquinoline with 3,3-diphenylpropan-1-amine. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the process. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to ensure high yield and purity while minimizing the production of by-products. The use of advanced purification techniques, such as chromatography, is common to isolate the desired compound from the reaction mixture.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Octahydroquinolin-1(2H)-yl)ethyl]-3,3-diphenylpropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

N-[2-(Octahydroquinolin-1(2H)-yl)ethyl]-3,3-diphenylpropan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of N-[2-(Octahydroquinolin-1(2H)-yl)ethyl]-3,3-diphenylpropan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A basic structure similar to the compound , known for its wide range of biological activities.

    8-Hydroxyquinoline: Another quinoline derivative with significant antimicrobial and anticancer properties.

    Phenanthridin-6-one: A compound with a similar structure and applications in medicinal chemistry.

Uniqueness

N-[2-(Octahydroquinolin-1(2H)-yl)ethyl]-3,3-diphenylpropan-1-amine is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a quinoline core with a diphenylpropan-1-amine moiety makes it a valuable compound for various scientific research applications.

Properties

CAS No.

627520-04-1

Molecular Formula

C26H36N2

Molecular Weight

376.6 g/mol

IUPAC Name

N-[2-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)ethyl]-3,3-diphenylpropan-1-amine

InChI

InChI=1S/C26H36N2/c1-3-10-22(11-4-1)25(23-12-5-2-6-13-23)17-18-27-19-21-28-20-9-15-24-14-7-8-16-26(24)28/h1-6,10-13,24-27H,7-9,14-21H2

InChI Key

JNFPTRGBLPJLJX-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)CCCN2CCNCCC(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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